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molecular formula C13H10O4 B8326356 5-(2-Methylbenzoyl)-2-furoic acid

5-(2-Methylbenzoyl)-2-furoic acid

Cat. No. B8326356
M. Wt: 230.22 g/mol
InChI Key: TWUDOTWQIDNKGO-UHFFFAOYSA-N
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Patent
US04067723

Procedure details

A warm solution of potassium hydroxide (28 g.) in water (60 ml.) and methanol (120 ml.) was added to a warm solution of methyl 5-(2-methylbenzoyl)-2-furoate [prepared as described in (c) above; 110 g.] in methanol (550 ml.) and the mixture was allowed to stand at ambient temperature for 1 hour. The solution was then basified by the addition of 2N aqueous sodium hydroxide solution (50 ml.) and allowed to stand at ambient temperature overnight. The alkaline solution thus obtained was evaporated to dryness and the residue was dissolved in water. The aqueous solution was magnetically stirred whilst it was made strongly acid by the addition of concentrated hydrochloric acid. The precipitate was collected and washed with water to give 5-(2-methylbenzoyl)-2-furoic acid (100.5 g.), m.p. 155°-157° C.
Quantity
28 g
Type
reactant
Reaction Step One
Quantity
110 g
Type
reactant
Reaction Step One
Name
Quantity
60 mL
Type
solvent
Reaction Step One
Quantity
120 mL
Type
solvent
Reaction Step One
Quantity
550 mL
Type
solvent
Reaction Step One
Quantity
50 mL
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[OH-].[K+].[CH3:3][C:4]1[CH:20]=[CH:19][CH:18]=[CH:17][C:5]=1[C:6]([C:8]1[O:12][C:11]([C:13]([O:15]C)=[O:14])=[CH:10][CH:9]=1)=[O:7].[OH-].[Na+]>O.CO>[CH3:3][C:4]1[CH:20]=[CH:19][CH:18]=[CH:17][C:5]=1[C:6]([C:8]1[O:12][C:11]([C:13]([OH:15])=[O:14])=[CH:10][CH:9]=1)=[O:7] |f:0.1,3.4|

Inputs

Step One
Name
Quantity
28 g
Type
reactant
Smiles
[OH-].[K+]
Name
Quantity
110 g
Type
reactant
Smiles
CC1=C(C(=O)C2=CC=C(O2)C(=O)OC)C=CC=C1
Name
Quantity
60 mL
Type
solvent
Smiles
O
Name
Quantity
120 mL
Type
solvent
Smiles
CO
Name
Quantity
550 mL
Type
solvent
Smiles
CO
Step Two
Name
Quantity
50 mL
Type
reactant
Smiles
[OH-].[Na+]

Conditions

Stirring
Type
CUSTOM
Details
The aqueous solution was magnetically stirred whilst it
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

WAIT
Type
WAIT
Details
to stand at ambient temperature overnight
Duration
8 (± 8) h
CUSTOM
Type
CUSTOM
Details
The alkaline solution thus obtained
CUSTOM
Type
CUSTOM
Details
was evaporated to dryness
DISSOLUTION
Type
DISSOLUTION
Details
the residue was dissolved in water
ADDITION
Type
ADDITION
Details
by the addition of concentrated hydrochloric acid
CUSTOM
Type
CUSTOM
Details
The precipitate was collected
WASH
Type
WASH
Details
washed with water

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
CC1=C(C(=O)C2=CC=C(O2)C(=O)O)C=CC=C1
Measurements
Type Value Analysis
AMOUNT: MASS 100.5 g
YIELD: CALCULATEDPERCENTYIELD 96.9%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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